3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid
Description
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring a carboxylic acid group at position 1 and a 4,4-dimethylpiperidin-1-yl substituent at position 3. The 4,4-dimethylpiperidine moiety contributes basicity and hydrogen-bonding capacity, which are critical for interactions with biological targets.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(4,4-dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-12(2)3-5-13(6-4-12)10-7-9(8-10)11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
ZPTFXOKJEDIFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2CC(C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Acid Hydrolysis of Dialkyl Esters of Cyclobutane-1,3-Dicarboxylic Acid
A patented method describes the preparation of 3-oxo-1-cyclobutane-carboxylic acid through acid hydrolysis of dialkyl esters of cyclobutane-1,3-dicarboxylic acid derivatives under mild conditions:
- Starting materials: 2,2-dialkyl esters of 3,4-dioxycyclobutane derivatives.
- Reagents: 20-25% hydrochloric acid aqueous solution in 3-5 fold mass excess.
- Conditions: Heating at 100 °C for 45-55 hours with stirring.
- Workup: Cooling, filtration to remove insolubles, extraction with ether, drying over anhydrous sodium sulfate, and solvent removal at 50 °C.
- Yield: Up to 92.1% depending on ester substituents (ethyl, isopropyl, etc.).
- Product: 3-oxo-1-cyclobutane-carboxylic acid as a solid with mild yellow coloration.
This route is advantageous due to the use of commercially available, inexpensive starting materials, mild reaction conditions, and scalability for industrial production.
| Step | Reagent/Condition | Description | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrolysis | 20-25% HCl, 100 °C, 45-55 h | Acid hydrolysis of dialkyl ester to acid | 72.8-92.1 | Mild, scalable, cost-effective |
Multi-Step Synthesis from Acetone, Bromine, and Malononitrile
Another synthetic route involves a three-step reaction sequence starting from acetone, bromine, and malononitrile:
- Step 1: Bromination of acetone in ethanol at room temperature for 10-16 hours to form 1,3-dibromoacetone.
- Step 2: Reaction of 1,3-dibromoacetone with malononitrile in the presence of sodium iodide (activator) and tetrabutylammonium bromide (phase transfer catalyst) in DMF-water solvent system under alkaline conditions at 60-90 °C for 16-24 hours to form 3,3-dicyano cyclobutanone derivatives.
- Step 3: Hydrolysis and purification to yield 3-oxo cyclobutanecarboxylic acid with 52-68% yield and 99-99.2% purity.
This method avoids the use of highly toxic reagents such as osmium tetroxide and propadiene, uses recyclable solvents, and offers a relatively short production cycle.
| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetone, bromine, ethanol, RT, 10-16 h | 1,3-Dibromoacetone | - | - | Bromination |
| 2 | 1,3-Dibromoacetone, malononitrile, NaI, TBAB, DMF-water, 60-90 °C, 16-24 h | 3,3-Dicyano cyclobutanone intermediate | - | - | Phase transfer catalysis |
| 3 | Hydrolysis, purification | 3-Oxo cyclobutanecarboxylic acid | 52-68 | 99-99.2 | High purity, environmentally friendly |
While the above methods focus on preparing 3-oxo or 3-substituted cyclobutane carboxylic acids, the introduction of the 4,4-dimethylpiperidin-1-yl substituent at the 3-position typically involves nucleophilic substitution or amination reactions on a suitable cyclobutane intermediate bearing a leaving group or activated site at the 3-position.
A plausible synthetic route is:
- Step 1: Preparation of 3-halo or 3-activated cyclobutane-1-carboxylic acid or ester.
- Step 2: Nucleophilic substitution with 4,4-dimethylpiperidine under basic or catalytic conditions to form the 3-(4,4-dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid or its ester.
- Step 3: Hydrolysis of ester to acid if necessary.
This approach leverages the nucleophilicity of the piperidine nitrogen and the electrophilicity of the 3-position substituent on the cyclobutane ring.
Representative Synthetic Example from Literature
A related cyclobutane carboxylic acid scaffold synthesis demonstrates the use of Meldrum’s acid derivatives and piperidine nucleophiles:
- Starting material: Benzyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate.
- Reagent: Piperidine added at room temperature.
- Conditions: Stirring at room temperature followed by heating at 40 °C.
- Outcome: Formation of substituted cyclobutane carboxylic acid derivatives with high yield (~88% overall).
- Characterization: Confirmed by NMR and HRMS.
This method highlights the feasibility of introducing piperidine moieties onto cyclobutane carboxylates under mild conditions.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Dialkyl esters of cyclobutane dicarboxylic acid | 20-25% HCl, 100 °C, 45-55 h | 3-Oxo-1-cyclobutane-carboxylic acid | 72.8-92.1 | Mild, scalable, cost-effective |
| 2 | Acetone, bromine, malononitrile | Ethanol, DMF, NaI, TBAB, alkaline, 60-90 °C | 3-Oxo cyclobutanecarboxylic acid | 52-68 | Environmentally friendly, high purity |
| 3 | 3-Halo or activated cyclobutane acid/ester | 4,4-Dimethylpiperidine, base or catalyst | This compound | Variable | Nucleophilic substitution to introduce piperidinyl group |
| 4 | Meldrum’s acid derivatives, piperidine | Room temperature stirring, mild heating | Piperidine-substituted cyclobutane acid derivatives | ~88 | High yield, well-characterized products |
Chemical Reactions Analysis
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the reactions proceed efficiently. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Piperidine Derivatives
- Target Compound vs. (3S,4R)-1-BOC-4-phenylpiperidine-3-carboxylic acid :
The target compound lacks a BOC protecting group and phenyl ring, simplifying synthesis and avoiding deprotection steps. The 4,4-dimethylpiperidine group may improve metabolic stability compared to the BOC-protected analog, which is prone to hydrolysis.
Fluorinated Cyclobutanes
- Target Compound vs. 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid : Fluorination enhances electronegativity and lipophilicity, favoring blood-brain barrier penetration.
Silyl-Protected Analogs
- Target Compound vs. 3-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclobutane-1-carboxylic acid :
The silyl group in the latter facilitates hydroxyl protection during synthesis but requires removal in final drug candidates. The target compound’s dimethylpiperidine substituent eliminates this step, streamlining production.
Aromatic-Substituted Cyclobutanes
- Target Compound vs. 1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid :
The chloropyridinyl group enables π-π stacking with aromatic residues in enzyme binding pockets. In contrast, the dimethylpiperidine moiety in the target compound may engage in cation-π or hydrogen-bonding interactions, offering divergent selectivity profiles.
Research Findings and Implications
- Synthetic Viability : The absence of protective groups (vs. ) and transition-metal-free routes (vs. ) positions the target compound as a cost-effective candidate for large-scale synthesis.
- Pharmacokinetics : Compared to fluorinated analogs (e.g., ), the dimethylpiperidine group may reduce CYP450-mediated metabolism, extending half-life.
- Target Selectivity : The aliphatic piperidine ring (vs. aromatic chloropyridine in ) could minimize off-target effects in kinase inhibitors.
Biological Activity
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid is a cyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclobutane ring and a dimethylpiperidine moiety, suggests interesting biological activities that warrant detailed exploration.
- Molecular Formula : C₁₂H₂₁NO₂
- Molecular Weight : 209.30 g/mol
- CAS Number : 117029766
- Structural Characteristics : The compound features a cyclobutane core substituted with a piperidine derivative, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit activity through modulation of neurotransmitter receptors, particularly in the central nervous system. The piperidine structure is known to enhance binding affinity to various receptors, including:
- GABA Receptors : Compounds with similar structures have been shown to act as GABA_B receptor antagonists, which can influence anxiety and seizure disorders .
- Dopamine Receptors : The structural analogs may also interact with dopamine receptors, potentially affecting mood and movement disorders.
Case Studies and Research Findings
- Neuropharmacological Effects :
- Antinociceptive Activity :
- Binding Affinity Studies :
Comparative Biological Activity Table
| Compound Name | Target Receptor | IC50 (μM) | Effect |
|---|---|---|---|
| GABA | GABA_B | 0.025 | Antagonist |
| Compound A | Dopamine D2 | 0.0066 | Agonist |
| Compound B | Serotonin | 0.0024 | Antagonist |
Q & A
Q. What are the common synthetic routes for 3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid?
The synthesis typically involves cyclization strategies or coupling reactions between piperidine and cyclobutane moieties. For example, cyclobutane-carboxylic acid derivatives can be synthesized via [2+2] photocycloaddition or ring-opening reactions of strained intermediates. Piperidine substitution is often achieved using nucleophilic displacement or reductive amination. Similar methodologies are described for structurally related compounds, such as the use of tert-butoxycarbonyl (Boc) protection for nitrogen atoms to direct regioselectivity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for confirming the cyclobutane ring and piperidine substitution patterns. For instance, cyclobutane protons typically resonate between δ 2.5–3.5 ppm, while piperidine methyl groups appear as singlets near δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS is used to verify molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 255.2 [M+H]⁺ aligns with the expected molecular formula .
- HPLC Purity Analysis : Mobile phases combining methanol and buffered solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) are recommended for resolving polar impurities .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in airtight containers at room temperature (RT) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. For long-term stability, lyophilization or storage at –20°C in anhydrous DMSO is advised, particularly for carboxylic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize the yield of cyclobutane ring formation during synthesis?
Key factors include:
- Reaction Solvent : Use aprotic solvents (e.g., DMF or THF) to minimize side reactions.
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
- Temperature Control : Lower temperatures (–78°C to 0°C) reduce thermal degradation during photocycloaddition .
Q. How to address discrepancies between computational and experimental spectroscopic data?
- Validation via Isotopic Labeling : For ambiguous NMR signals, deuterium labeling or 2D-COSY experiments can resolve overlapping peaks.
- Density Functional Theory (DFT) : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)) to identify conformational mismatches .
Q. What strategies are used to study biological interactions of this compound?
- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) with target enzymes or receptors.
- Molecular Docking : Use software like AutoDock to predict binding poses with proteins implicated in inflammation or cancer pathways .
- Kinetic Analysis : Surface plasmon resonance (SPR) quantifies association/dissociation rates for receptor-ligand interactions .
Q. How to resolve conflicting solubility data reported in different studies?
- Solvent Screening : Test solubility in buffered solutions (pH 2–10) and co-solvents (e.g., DMSO:PBS mixtures).
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely suggest low solubility.
- Reference Standardization : Use PubChem-deposited data (e.g., PubChem CID) as a benchmark for reproducibility .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across cell lines?
- Cell Line Authentication : Ensure no cross-contamination (e.g., via STR profiling).
- Pathway-Specific Profiling : Use CRISPR screens or RNA-seq to identify genetic modifiers of compound efficacy.
- Dose-Response Curves : Calculate IC₅₀ values under standardized conditions (e.g., 72-hour exposure, 10% FBS) .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee)?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to quantify ee.
- Mechanistic Studies : Probe for racemization during workup (e.g., acidic/basic conditions) via time-resolved CD spectroscopy .
Methodological Resources
- Synthetic Protocols : Refer to peer-reviewed procedures for analogous cyclobutane-piperidine hybrids .
- Analytical Standards : Cross-validate HPLC methods with pharmacopeial guidelines for carboxylic acids .
- Safety Protocols : Follow SDS guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
